

5-Bromoquinoline-8-thiol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5-Bromoquinoline-8-thiol*

Cat. No.: B15209225

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of **5-Bromoquinoline-8-thiol**, a halogenated derivative of the potent chelating agent 8-mercaptoquinoline. While specific experimental data for this compound is not extensively available in public literature, this document extrapolates its expected properties and outlines detailed experimental protocols for its synthesis and characterization based on established chemical principles and data from closely related analogs.

Chemical Properties

5-Bromoquinoline-8-thiol is a heterocyclic aromatic compound featuring a quinoline core substituted with a bromine atom at the 5-position and a thiol group at the 8-position. The presence of the electron-withdrawing bromine atom and the acidic thiol group are expected to significantly influence its chemical reactivity, coordination chemistry, and biological activity.

Predicted Physicochemical Properties

Quantitative data for **5-Bromoquinoline-8-thiol** is not readily available. The following table summarizes the predicted properties based on the known values of 8-mercaptoquinoline and the influence of a bromine substituent on the quinoline ring.

Property	Predicted Value	Remarks
Molecular Formula	C ₉ H ₆ BrNS	-
Molecular Weight	240.12 g/mol	-
Appearance	Yellow to green solid	Based on the appearance of related 8-mercaptopquinoline derivatives.
Melting Point	> 60 °C	Expected to be higher than 8-mercaptopquinoline (58-59 °C) due to increased molecular weight and intermolecular interactions.
Boiling Point	> 296 °C	Expected to be higher than 8-mercaptopquinoline (296 °C) due to the heavier bromine atom.
pKa (Thiol)	6.0 - 7.0	The thiol group in thiophenols is generally more acidic than in aliphatic thiols. The electron-withdrawing bromine is expected to slightly decrease the pKa compared to 8-mercaptopquinoline. [1]
Solubility	Soluble in organic solvents (DMSO, DMF, Chloroform); sparingly soluble in water.	Similar to other quinoline derivatives.

Reactivity

The reactivity of **5-Bromoquinoline-8-thiol** is dictated by the quinoline ring system, the bromine substituent, and the thiol group.

- Thiol Group: The thiol group is nucleophilic and can undergo a variety of reactions, including:

- Oxidation: Easily oxidized to the corresponding disulfide.
- Alkylation and Acylation: Reacts with alkyl and acyl halides to form thioethers and thioesters, respectively.
- Metal Coordination: Acts as a potent chelating agent, forming stable complexes with various metal ions through the nitrogen of the quinoline ring and the sulfur of the thiol group.^[2] This property is central to the biological activity of related 8-hydroxyquinolines.^[3]
- Quinoline Ring: The quinoline ring is susceptible to electrophilic aromatic substitution, although the presence of the deactivating bromo group will influence the position of further substitution.
- Bromine Substituent: The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further functional groups at the 5-position.

Experimental Protocols

The following are detailed, proposed methodologies for the synthesis and characterization of **5-Bromoquinoline-8-thiol**.

Synthesis of 5-Bromoquinoline-8-thiol

Two plausible synthetic routes are proposed, starting from readily available precursors.

Method 1: From 5-Bromo-8-aminoquinoline

This method involves a Sandmeyer-type reaction to convert the amino group to a thiol.

Diagram 1: Synthesis from 5-Bromo-8-aminoquinoline.

Protocol:

- Diazotization: Dissolve 5-Bromo-8-aminoquinoline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

- Xanthate Formation: In a separate flask, dissolve potassium ethyl xanthate in water and cool to 10 °C. Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. A precipitate should form. Stir the mixture at room temperature for 2 hours.
- Hydrolysis: Filter the precipitate and wash with cold water. Resuspend the solid in a solution of sodium hydroxide and heat at reflux for 4 hours. Cool the reaction mixture and filter. Acidify the filtrate with dilute hydrochloric acid to precipitate the crude **5-Bromoquinoline-8-thiol**.
- Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Method 2: Newman-Kwart Rearrangement from 5-Bromo-8-hydroxyquinoline

This method involves the conversion of the hydroxyl group to a thiol via a thiocarbamate intermediate.[1][4][5][6]

Diagram 2: Synthesis via Newman-Kwart Rearrangement.

Protocol:

- Thiocarbamate Formation: To a solution of 5-Bromo-8-hydroxyquinoline in a suitable aprotic solvent (e.g., DMF), add sodium hydride portion-wise at 0 °C. After gas evolution ceases, add dimethylthiocarbamoyl chloride and stir the reaction at room temperature overnight. Quench the reaction with water and extract the product with an organic solvent.
- Newman-Kwart Rearrangement: Heat the isolated O-aryl thiocarbamate neat or in a high-boiling solvent (e.g., diphenyl ether) to 200-250 °C for several hours.[6] Monitor the reaction by TLC.
- Hydrolysis: Cool the reaction mixture and add a solution of sodium hydroxide in aqueous ethanol. Heat the mixture at reflux to hydrolyze the S-aryl thiocarbamate.
- Workup and Purification: After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the product. The crude **5-Bromoquinoline-8-thiol** can be purified by recrystallization or column chromatography.

Characterization Methods

The following experimental techniques are proposed for the characterization of the synthesized **5-Bromoquinoline-8-thiol**.

Diagram 3: Workflow for Physicochemical Characterization.

Expected Spectral Data:

- ^1H NMR:
 - Aromatic Protons (quinoline ring): Multiple signals expected in the range of δ 7.0-9.0 ppm. The bromine at C5 and the thiol at C8 will influence the chemical shifts of the adjacent protons.
 - Thiol Proton (SH): A broad singlet is expected, typically in the range of δ 3.0-4.0 ppm, which is exchangeable with D_2O .
- ^{13}C NMR:
 - Aromatic Carbons: Signals for the nine carbons of the quinoline ring are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the bromine (C5) and the carbon bearing the thiol (C8) will have characteristic chemical shifts.
- FT-IR Spectroscopy:
 - S-H Stretch: A weak absorption band is expected around $2550\text{-}2600\text{ cm}^{-1}$.^[7]
 - C=C and C=N Stretching (quinoline ring): Multiple bands in the region of $1400\text{-}1600\text{ cm}^{-1}$.
 - C-H Aromatic Stretch: Bands above 3000 cm^{-1} .
 - C-Br Stretch: A band in the fingerprint region, typically below 800 cm^{-1} .
- UV-Vis Spectroscopy:
 - The UV-Vis spectrum in a solvent like ethanol is expected to show multiple absorption bands characteristic of the quinoline chromophore. Based on data for 8-mercaptoquinoline and its derivatives, strong absorptions are anticipated in the range of 250-400 nm.^[2]

- Mass Spectrometry:
 - The molecular ion peak (M^+) should be observed at m/z corresponding to the molecular weight of **5-Bromoquinoline-8-thiol** (240.12). The isotopic pattern for bromine (^{79}Br and ^{81}Br in approximately a 1:1 ratio) will result in a characteristic M and M+2 pattern.

Potential Applications in Drug Development

Halogenated 8-hydroxyquinolines have demonstrated a broad range of biological activities, including antibacterial, antifungal, and anticancer properties.^{[8][9]} It is plausible that **5-Bromoquinoline-8-thiol**, as a close structural analog, could exhibit similar or enhanced biological effects. The thiol group can act as a strong metal chelator, potentially interfering with metalloenzymes crucial for pathogen survival or cancer cell proliferation. Further research into the biological activities of this compound is warranted.

Safety and Handling

As a bromo- and thiol-containing aromatic compound, **5-Bromoquinoline-8-thiol** should be handled with appropriate safety precautions. It is predicted to be an irritant to the skin, eyes, and respiratory system. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, a material safety data sheet (MSDS) should be consulted, although one for this specific compound is not readily available; the MSDS for 5-bromoquinoline-8-carboxylic acid can be used as a reference for handling a similar quinoline derivative.^[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. Newman-Kwart Rearrangement [organic-chemistry.org]
- 6. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [5-Bromoquinoline-8-thiol: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15209225#5-bromoquinoline-8-thiol-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com